7-methyl-3H-imidazo[4,5-b]pyridine - 27582-20-3

7-methyl-3H-imidazo[4,5-b]pyridine

Catalog Number: EVT-330963
CAS Number: 27582-20-3
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-Methyl-3H-imidazo[4,5-b]pyridine is a chemical compound with the CAS Number: 27582-20-3 and a linear formula of C7H7N3 . It has a molecular weight of 133.15 . The compound is a gray solid and is stored at room temperature .

Molecular Structure Analysis

The InChI code for 7-methyl-3H-imidazo[4,5-b]pyridine is 1S/C7H7N3/c1-5-2-3-8-7-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10) . This indicates the presence of a methyl group attached to the 7th position of the imidazo[4,5-b]pyridine ring.

Physical And Chemical Properties Analysis

7-Methyl-3H-imidazo[4,5-b]pyridine is a gray solid . It has a molecular weight of 133.15 and a linear formula of C7H7N3 . The compound is stored at room temperature .

Synthesis Analysis
  • Synthesis of 3-[(2'-carboxybiphenyl-4-yl)methyl]-2-cyclopropyl-7-methyl-3H-imidazo[4,5-b]pyridine (E4177) as a potent angiotensin II receptor antagonist. []
  • Development of a series of imidazo[4,5-b]pyridines with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. []
  • Synthesis of KR-31125 (2-butyl-5-dimethoxymethyl-6-phenyl-7-methyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine) as a potent and selective angiotensin II receptor antagonist. []
Molecular Structure Analysis
  • X-ray diffraction analysis confirmed the molecular structure of 3-allyl-6-bromo-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine (P2), providing information about bond lengths, bond angles, and the overall conformation of the molecule. []
  • Crystallographic data revealed the presence of intermolecular hydrogen bonding and π-π interactions in the crystal packing of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. []
Mechanism of Action
  • Angiotensin II type 1 receptor antagonism: Compounds like E4177, KR-31125, and L-163,017 act as competitive antagonists of the angiotensin II type 1 receptor, blocking the binding of angiotensin II and inhibiting its downstream effects. [, , ]
  • Dual activity at angiotensin II type 1 receptor and PPARγ: Some imidazo[4,5-b]pyridines exhibit dual activity by acting as both angiotensin II type 1 receptor antagonists and partial agonists of PPARγ. This dual mechanism contributes to their potential therapeutic benefit in hypertension and insulin resistance. []
  • Nitric oxide synthase inhibition: BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine) selectively inhibits inducible nitric oxide synthase (iNOS) in an NADPH- and time-dependent manner. []
Applications

Several 7-methyl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated potent antagonistic activity against the angiotensin II type 1 receptor (AT1 receptor). [, , ] This receptor plays a crucial role in regulating blood pressure and electrolyte balance. By blocking the action of angiotensin II at the AT1 receptor, these compounds can lower blood pressure and potentially treat hypertension and other cardiovascular diseases.

  • E4177: This compound displayed potent AT1 receptor antagonist activity in vitro and in vivo, effectively antagonizing angiotensin II-induced contractions in isolated blood vessels. []
  • KR-31125: This orally active AT1 receptor antagonist exhibited potent antihypertensive effects in various animal models of hypertension, including spontaneously hypertensive rats and furosemide-treated dogs. []
  • L-163,017: This antagonist, with balanced affinity for both AT1 and AT2 receptors, effectively reduced blood pressure in a renin-dependent model of hypertension. []

Researchers have identified a series of 7-methyl-3H-imidazo[4,5-b]pyridine derivatives possessing dual activity, targeting both the AT1 receptor and peroxisome proliferator-activated receptor-γ (PPARγ). [] This dual action makes them attractive candidates for treating conditions like metabolic syndrome, characterized by hypertension and insulin resistance.

Corrosion Inhibition

One study investigated the potential of 3-allyl-6-bromo-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine (P2) as a corrosion inhibitor for mild steel in acidic environments. [] The results showed that P2 acted as a mixed-type inhibitor, effectively reducing the corrosion rate of mild steel in 1 M HCl solution.

1H-Imidazo[4,5-b]pyridine

    Relevance: This compound shares the core imidazo[4,5-b]pyridine structure with 7-methyl-3H-imidazo[4,5-b]pyridine, differing only in the position of the hydrogen atom on the imidazole ring. [] This structural similarity makes it a relevant comparison point for understanding the properties and behavior of the target compound.

3H-Imidazo[4,5-b]pyridine

    Compound Description: Similar to 1H-imidazo[4,5-b]pyridine, 3H-imidazo[4,5-b]pyridine also serves as a fundamental structure in studies involving vibrational spectra, X-ray analysis, and molecular structure determination using DFT calculations. []

    Relevance: 3H-imidazo[4,5-b]pyridine is directly comparable to 7-methyl-3H-imidazo[4,5-b]pyridine. The only structural difference is the presence of a methyl group at the 7th position in the target compound. [] This close structural relationship makes it a valuable point of reference.

5-Methyl-1H-imidazo[4,5-b]pyridine

    Compound Description: 5-Methyl-1H-imidazo[4,5-b]pyridine is another key compound studied for its molecular structure, vibrational energy levels, and potential energy distribution using DFT. [] Importantly, its crystal structure has been determined using X-ray diffraction, providing valuable insights into its three-dimensional conformation. []

    Relevance: This compound helps illustrate the impact of methyl group positioning on the imidazo[4,5-b]pyridine core. Compared to 7-methyl-3H-imidazo[4,5-b]pyridine, the methyl group is located at the 5th position instead of the 7th, and the hydrogen atom is attached to N1 instead of N3. [] Analyzing such positional isomers aids in understanding structure-property relationships.

6-Methyl-1H-imidazo[4,5-b]pyridine

    Compound Description: 6-Methyl-1H-imidazo[4,5-b]pyridine, similar to its 5-methyl counterpart, has been investigated for its molecular structure, vibrational energy levels, and potential energy distribution using DFT calculations. []

    Relevance: This compound further emphasizes the influence of methyl group substitution patterns on the imidazo[4,5-b]pyridine scaffold. It highlights how subtle alterations, like moving the methyl group from the 5th to the 6th position while keeping the hydrogen atom on N1, can impact the molecule's properties. [] Comparing 6-Methyl-1H-imidazo[4,5-b]pyridine to 7-methyl-3H-imidazo[4,5-b]pyridine is valuable for understanding the effects of substituent placement on the overall molecular behavior.

3-[(2'-Carboxybiphenyl-4-yl)methyl]-2-cyclopropyl-7-methyl-3H-imidazo[4,5-b]pyridine (E4177)

    Compound Description: E4177 stands out as a potent angiotensin II type 1 receptor antagonist, exhibiting competitive inhibition against angiotensin II. [, , ] It demonstrates significant potential in treating cardiovascular diseases like hypertension. [, , ]

    Relevance: E4177 exemplifies how modifications to the 7-methyl-3H-imidazo[4,5-b]pyridine core can lead to compounds with specific biological activities. [, , ] The addition of a (2'-carboxybiphenyl-4-yl)methyl group at the 3rd position and a cyclopropyl group at the 2nd position of the imidazo[4,5-b]pyridine core highlights the versatility of this scaffold for developing new pharmaceutical agents.

(S)-3-(5-(2-(1H-Tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridine (Compound 2l)

    Compound Description: Compound 2l is identified as a potent dual-acting compound exhibiting both angiotensin II type 1 receptor blocking activity (IC50 = 1.6 nM) and partial peroxisome proliferator-activated receptor-γ (PPARγ) agonism (EC50 = 212 nM, 31% max). [] This dual activity makes it a potential therapeutic candidate for both hypertension and insulin resistance. []

2-Butyl-5-dimethoxymethyl-6-phenyl-7-methyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine (KR-31125)

    Compound Description: KR-31125 displays potent inhibitory activity against angiotensin II type 1 (AT₁) receptors. [, ] This activity makes it a potential candidate for developing new diagnostic and research tools, and for treating cardiovascular diseases. [, ]

    Relevance: This compound, similar to compound 2l, highlights the versatility of the 7-methyl-3H-imidazo[4,5-b]pyridine scaffold for designing complex molecules with desirable pharmacological properties. [, ]

6-[Benzoylamino]-7-methyl-2-propyl-3-[[2'-(N-(3-methyl-1-butoxy)carbonylaminosulfonyl)[1,1']-biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine (L-163,017)

    Compound Description: L-163,017 acts as a potent, orally active, nonpeptide angiotensin II receptor antagonist. [] Its balanced affinity for both AT1 and AT2 receptors, maintained even in vivo, makes it valuable for investigating the roles of these receptors in various physiological and pathological processes. []

    Relevance: The structure of L-163,017 incorporates the 7-methyl-3H-imidazo[4,5-b]pyridine core, further demonstrating its potential as a privileged scaffold for developing angiotensin receptor antagonists. []

2-(4-Chlorophenyl)-3-((1-octyl-1H-1,2,3-triazol-4-yl)methyl)-3H-imidazo[4,5-b]pyridine

    Compound Description: This compound, featuring a 4-chlorophenyl and a 1,2,3-triazole ring, is highlighted for its crystal structure and interactions in the solid state. [, ] Its structural analysis provides insights into the molecular packing and non-covalent interactions that govern its solid-state behavior. [, ]

    Relevance: This molecule shares the core imidazo[4,5-b]pyridine structure with 7-methyl-3H-imidazo[4,5-b]pyridine. [, ] Comparing their structural features, especially the substituents on the imidazole ring and their impact on molecular conformation, contributes to understanding structure-property relationships in this class of compounds.

6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine

    Compound Description: This compound has been analyzed using X-ray crystallography, revealing its planar imidazopyridine system and its interactions in the crystalline state, particularly C—H⋯N hydrogen bonds that link molecules into chains. []

    Relevance: The structural similarity to 7-methyl-3H-imidazo[4,5-b]pyridine, specifically the shared imidazo[4,5-b]pyridine core, makes this compound relevant. [] Analyzing the influence of the bromine substituent and the 4-chlorophenyl group on the imidazole ring in this compound can provide insights into the structure-property relationships of the target compound and similar derivatives.

6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine

    Compound Description: This compound has a structure similar to the previous one but with a phenyl group instead of a 4-chlorophenyl group. Its crystal structure reveals a planar imidazo[4,5-b]pyridine ring system and the influence of substituent orientation on its interactions. []

    Relevance: Similar to the previous compound, the presence of the imidazo[4,5-b]pyridine core makes this a relevant structural comparison to 7-methyl-3H-imidazo[4,5-b]pyridine. [] By studying this compound, researchers can understand the effects of different halogen and aromatic substituents on the imidazole ring.

6-Bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine

    Compound Description: This compound is characterized by a 5-bromopentyl chain and a 4-(dimethylamino)phenyl group attached to its imidazo[4,5-b]pyridine core. [] Its crystal structure reveals intermolecular interactions, particularly C—H⋯π interactions, which are crucial for understanding its solid-state packing. []

    Relevance: This compound exhibits a similar core structure to 7-methyl-3H-imidazo[4,5-b]pyridine. [] Comparing their structures can offer valuable insights into the effects of different substituents and their impact on the molecule's overall shape and intermolecular interactions.

5-(3-(Methylsulfonyl)phenyl)-3-(4-(methylsulfonyl)phenyl)-3H-imidazo[4,5-b]pyridine (Compound 1)

    Compound Description: Compound 1 demonstrates potent antimalarial activity against Plasmodium falciparum, particularly targeting the PfPI4K enzyme. []

    Relevance: This compound, designed through a scaffold-hopping approach from the imidazopyridine core, showcases the adaptability of the 7-methyl-3H-imidazo[4,5-b]pyridine scaffold for discovering new antimalarial agents. []

3-[(1-Benzyl-1H-1,2,3-triazol-5-yl)methyl]-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

    Compound Description: This compound, characterized by its benzyl-triazole substituent, provides insights into the conformational flexibility and intermolecular interactions of substituted imidazo[4,5-b]pyridines. []

    Relevance: Sharing the core structure with 7-methyl-3H-imidazo[4,5-b]pyridine, this compound offers a valuable comparison point. [] Analyzing the effects of the bulky substituents and the bromine atom on the imidazo[4,5-b]pyridine framework can shed light on structure-activity relationships.

2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023)

    Compound Description: BYK191023 is a highly selective inhibitor of inducible nitric oxide synthase (iNOS), demonstrating potent activity in both enzymatic and cellular models. [, , ] It acts as an NADPH- and time-dependent irreversible inhibitor of iNOS, making it a promising candidate for studying and treating inflammatory diseases. [, ]

    Relevance: BYK191023 highlights a distinct structural class compared to 7-methyl-3H-imidazo[4,5-b]pyridine, demonstrating how modifications to the imidazo[4,5-b]pyridine core can result in diverse biological activities. [, , ]

Properties

CAS Number

27582-20-3

Product Name

7-methyl-3H-imidazo[4,5-b]pyridine

IUPAC Name

7-methyl-1H-imidazo[4,5-b]pyridine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c1-5-2-3-8-7-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10)

InChI Key

BAEHKMMWUUIOJN-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC=C1)N=CN2

Canonical SMILES

CC1=C2C(=NC=C1)N=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.